molecular formula C12H20ClN5 B15133603 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride CAS No. 1856090-09-9

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B15133603
CAS No.: 1856090-09-9
M. Wt: 269.77 g/mol
InChI Key: GFUZAMCLLHWCOI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by dual pyrazole rings connected via a methylene bridge. One pyrazole moiety is substituted with ethyl and methyl groups at positions 1 and 3, respectively, while the other pyrazole contains methyl groups at positions 1 and 3. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical or agrochemical applications.

Properties

CAS No.

1856090-09-9

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-11(9(2)15-17)6-13-12-7-14-16(4)10(12)3;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

GFUZAMCLLHWCOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole rings followed by their functionalization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural homology with pyrazole derivatives but differs in substituent patterns and salt forms. Key comparisons include:

Compound Core Structure Substituents Salt Form Key Structural Notes
Target Compound Bis-pyrazole Ethyl (1), methyl (3, 1, 5), methylene bridge Hydrochloride Enhanced solubility due to HCl; potential for hydrogen bonding
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamide (3a–3p) Bis-pyrazole Aryl (phenyl, chlorophenyl), cyano, carboxamide, chloro None (neutral) Bulky aryl groups may reduce solubility; carboxamide enhances polarity
N-[(1-Ethyl-5-fluoro-3-methyl-pyrazol-4-yl)methyl]-1,5-dimethyl-pyrazol-4-amine HCl Bis-pyrazole Ethyl (1), methyl (3, 1, 5), fluorine (5), methylene bridge Hydrochloride Fluorine substitution increases lipophilicity and potential metabolic stability
KHG26792 (azetidine hydrochloride) Azetidine + naphthalene Naphthalene, propoxy, methyl Hydrochloride Non-pyrazole core; rigid naphthalene may influence receptor binding

Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound and derivatives improves water solubility compared to neutral carboxamide pyrazoles (e.g., 3a–3p) .
  • Melting Points : Neutral pyrazole carboxamides (e.g., 3a: 133–135°C; 3d: 181–183°C) exhibit higher melting points than hydrochloride salts, likely due to stronger intermolecular interactions in neutral forms .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. Key steps include:
  • Alkylation : Reacting 1,5-dimethylpyrazol-4-amine with an alkyl halide (e.g., (1-ethyl-3-methylpyrazol-4-yl)methyl chloride) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., K2_2CO3_3) to form the amine intermediate.
  • Salt Formation : Treating the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.
  • Optimization : Reaction temperature (60–80°C) and solvent choice (THF vs. DMF) significantly impact yield. Prolonged reaction times (>12 hours) may reduce purity due to side reactions .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (%)
AlkylationTHF, K2_2CO3_3, 70°C, 10h7895
Salt FormationHCl/EtOH, RT, 2h8598

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6): Peaks at δ 2.2–2.5 ppm (methyl groups), δ 3.8–4.2 ppm (methylene bridge), and δ 7.2–7.8 ppm (pyrazole protons). 13^13C NMR confirms quaternary carbons in pyrazole rings .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For similar pyrazole derivatives, space group P21_1/c and bond angles of 120° for the pyrazole ring are typical .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 254.3) confirms molecular weight.

Q. What are the solubility and formulation challenges for this hydrochloride salt in aqueous biological assays?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL in PBS, pH 7.4) due to ionic interactions. Pre-formulation studies should assess pH-dependent stability (e.g., degradation at pH < 4) .
  • Formulation : Use lyophilization for long-term storage. Excipients like cyclodextrins improve solubility in hydrophobic media .

Q. What safety protocols are critical during handling and synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes during salt formation.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact.
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological activity?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for alkylation or oxidation reactions. ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions .
  • Molecular Docking : AutoDock Vina simulates binding to enzyme targets (e.g., cyclooxygenase-2). Pyrazole rings show strong π-π stacking with hydrophobic active sites .

Q. How to design derivatives with enhanced selectivity for enzyme inhibition?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole rings. For example:
  • Electron-withdrawing groups (e.g., -Cl) increase binding affinity to metalloenzymes.
  • Methylene bridge elongation reduces steric hindrance in bulky active sites.
  • Example Table :
DerivativeModificationIC50_{50} (nM)Target Enzyme
Parent CompoundNone1200COX-2
Chlorinated Analog-Cl at C3450COX-2

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Validation : Replicate assays using alternative methods (e.g., fluorescence-based vs. calorimetric enzyme assays).
  • Batch Analysis : Compare purity (HPLC >98%) and salt stoichiometry (elemental analysis) to rule out batch variability .
  • Meta-Analysis : Use platforms like ICReDD to cross-reference computational predictions with experimental datasets .

Q. What strategies optimize reactivity for metal chelation or catalytic applications?

  • Methodological Answer :
  • Coordination Chemistry : The amine and pyrazole nitrogen atoms act as ligands. Titration with Cu2+^{2+} (UV-Vis at λ = 600 nm) confirms 1:1 binding stoichiometry .
  • Catalytic Applications : Immobilize on mesoporous silica (SBA-15) for heterogeneous catalysis. Leaching tests (ICP-MS) ensure stability under reaction conditions .

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